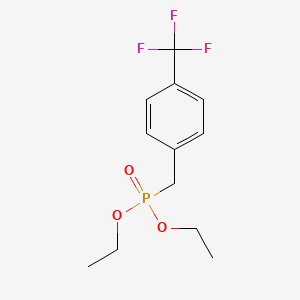

Diethyl 4-(trifluoromethyl)benzylphosphonate

Overview

Description

Diethyl 4-(trifluoromethyl)benzylphosphonate is an organic compound with the molecular formula C12H16F3O3P and a molecular weight of 296.22 g/mol . It is a fluorinated benzylphosphonate derivative, commonly used as a building block in organic synthesis, particularly in the preparation of various phosphonate esters .

Mechanism of Action

Target of Action

It’s known that this compound is a ligand suitable for various coupling reactions .

Mode of Action

Diethyl 4-(trifluoromethyl)benzylphosphonate is used as a ligand in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions are used to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic compounds.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon and carbon-heteroatom bonds via various coupling reactions . This can lead to the synthesis of a wide range of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-(trifluoromethyl)benzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: These reactions often require palladium or nickel catalysts, along with ligands and bases such as potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling reactions with aryl halides can yield various arylphosphonates .

Scientific Research Applications

Diethyl 4-(trifluoromethyl)benzylphosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Diethyl 4-fluorobenzylphosphonate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

Diethyl (4-trifluoromethoxyl)benzylphosphonate: Contains a trifluoromethoxyl group instead of a trifluoromethyl group.

Uniqueness

Diethyl 4-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring enhanced lipophilicity and metabolic stability .

Biological Activity

Diethyl 4-(trifluoromethyl)benzylphosphonate is a phosphonate compound that has garnered interest in various biological applications, particularly in cancer research and antimicrobial activity. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its effects on cancer cell lines and its potential as an antimicrobial agent.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzyl phosphonate moiety. This structural modification is believed to enhance its biological activity by influencing the compound's lipophilicity and reactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. A study published in the Molecules journal evaluated various phosphonates against multiple tumor cell lines, including MDA-MB-231 (breast cancer), A431 (skin cancer), and HT-29 (colon cancer) cells. The results indicated that compounds similar to this compound showed a dose-dependent cytotoxic effect across these cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Effect (%) |

|---|---|---|---|

| This compound | MDA-MB-231 | 25 | 36.1 |

| Hydroxybenzylphosphonates | A431 | 30 | 40.8 |

| Hydroxybenzylphosphonates | HT-29 | 35 | 29.7 |

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

The mechanism by which this compound exerts its anticancer effects is thought to involve the induction of oxidative stress within cancer cells, leading to apoptosis. The presence of the trifluoromethyl group may enhance its interaction with cellular targets, thereby increasing its efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of benzylphosphonates possess significant antibacterial effects against Escherichia coli strains, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity Against E. coli

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | K12 | 15 | 30 |

| Diethyl benzylphosphonate | R2-R3 | 20 | 40 |

Note: MIC refers to the minimum inhibitory concentration, while MBC refers to the minimum bactericidal concentration.

Case Studies

- Anticancer Efficacy : In a study assessing various phosphonates, this compound was found to significantly reduce cell viability in MDA-MB-231 cells by approximately 36% at a concentration of 25 µM . This suggests that the compound could be a candidate for further development in breast cancer therapies.

- Antimicrobial Potential : Another study highlighted the effectiveness of this compound against E. coli strains, with an MIC of 15 µg/mL , indicating strong potential as an alternative antimicrobial agent amid rising antibiotic resistance.

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQKMIQYHZLRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.